molecular formula C11H14N2O B11823426 2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11823426
M. Wt: 190.24 g/mol
InChI Key: PHBQMQDUDSCXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a 4-methylpyridin-3-yl group and an aldehyde functional group

Preparation Methods

The synthesis of 2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine with pyrrolidine-1-carbaldehyde under specific reaction conditions. The process typically requires the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the aldehyde group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-4-5-12-7-10(9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

PHBQMQDUDSCXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.